2-Bromopropene
Description
Structural Characterization of 2-Bromopropene
Molecular Geometry and Bonding Analysis
This compound adopts a planar geometry around the C=C double bond, with the bromine atom bonded to the terminal carbon. Key structural parameters include:
- C=C bond length : 1.343 Å (gas-phase electron diffraction data).
- C–Br bond length : 1.909 Å.
- ∠C=C–C : 126.9° (gas-phase study).
- ∠C=C–Br : 118.3° (primary configuration).
The molecular structure comprises a vinyl bromide group (–CBr=CH₂) with a methyl substituent on the adjacent carbon. The bromine atom’s electron-withdrawing effect polarizes the C–Br bond, altering electronic distribution in the π system.
Table 1: Bond Lengths and Angles in this compound
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C=C | 1.343 | Gas-phase ED |
| C–Br | 1.909 | Gas-phase ED |
| ∠C=C–C | 126.9 | Gas-phase ED |
| ∠C=C–Br | 118.3 | Gas-phase ED |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Features
The ¹H NMR spectrum of this compound (neat or in CDCl₃) reveals:
- Vinyl protons (–CH₂–) : Split into a doublet of doublets due to coupling with adjacent protons and the deshielded environment near the bromine atom.
- Methyl protons (–CH₃) : Appear as a singlet at δ 1.8–2.0 ppm.
Key NMR Data :
| Proton Environment | Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| =CH₂ | 5.2–5.8 | Doublet of doublets |
| CH₃ (adjacent to Br) | 1.8–2.0 | Singlet |
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy identifies functional groups through characteristic absorption bands:
- C=C stretching : Strong peak at ~1640 cm⁻¹.
- C–Br stretching : Weak absorption near 600–650 cm⁻¹.
- C–H (sp²) bending : Out-of-plane deformation at ~850–950 cm⁻¹.
Table 2: IR Absorption Bands in this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=C (stretch) | 1640 | Strong |
| C–Br (stretch) | 600–650 | Weak |
| C–H (bend) | 850–950 | Medium |
Crystallographic and Conformational Studies
Gas-phase electron diffraction and microwave spectroscopy provide critical insights:
- Internal rotation barrier : ~2120 cal/mol for the methyl group attached to the central carbon.
- Quadrupole coupling constants : Determined for ⁷⁹Br and ⁸¹Br isotopes via microwave studies.
Table 3: Conformational Parameters
| Parameter | Value | Method |
|---|---|---|
| Internal rotation barrier | 2120 cal/mol | Microwave |
| Quadrupole coupling (eQq) | – | Microwave |
Comparative Analysis with Isomeric Bromopropenes
1-Bromo-1-Propene (cis- and trans-Mixtures)
- Structure : Br bonded to the terminal carbon of a disubstituted alkene.
- Reactivity : Higher electrophilicity due to less steric hindrance at the double bond.
- Physical Properties : Boiling point ~63°C (vs. 48°C for this compound).
2-Bromopropane
- Structure : Saturated alkane with Br on the central carbon.
- Reactivity : Undergoes SN2 substitution rather than addition reactions.
- Spectroscopic Differences : Absence of C=C stretching in IR.
Table 4: Comparative Properties of Bromopropenes
Properties
IUPAC Name |
2-bromoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c1-3(2)4/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMRPWPDDRGGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)Br | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060325 | |
| Record name | 1-Propene, 2-bromo- | |
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Molecular Weight |
120.98 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |
| Record name | 2-Bromo-1-propene | |
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CAS No. |
557-93-7 | |
| Record name | 2-Bromopropene | |
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| Record name | 2-Bromopropene | |
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| Record name | 2-BROMOPROPENE | |
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| Record name | 1-Propene, 2-bromo- | |
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| Record name | 1-Propene, 2-bromo- | |
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| Record name | 2-bromopropene | |
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| Record name | 2-BROMOPROPENE | |
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Preparation Methods
Dehydrohalogenation of 1,2-Dibromopropane
The elimination of hydrogen bromide (HBr) from 1,2-dibromopropane (CH₂Br-CHBr-CH₃) represents a classical route to 2-bromopropene. This E2 elimination proceeds via a strong base, such as potassium hydroxide (KOH) or sodium amide (NaNH₂), in anhydrous ethanol or tetrahydrofuran (THF). The reaction follows Zaitsev’s rule, favoring the formation of the more substituted alkene.
Mechanism:
- Base abstraction of a β-hydrogen from the carbon adjacent to one of the bromine atoms.
- Simultaneous elimination of HBr, resulting in double-bond formation between C1 and C2.
- Formation of this compound (CH₂=CBr-CH₃) and potassium bromide (KBr) as a byproduct.
Reaction Conditions:
- Temperature: 80–100°C
- Solvent: Ethanol or THF
- Base: KOH (2.0 equivalents)
- Yield: 60–75% (theoretical maximum limited by competing substitution reactions)
Challenges:
- Competing nucleophilic substitution (SN2) reactions may reduce yield.
- Requires careful control of temperature and base strength to minimize side products.
Allylic Bromination of Propene
Allylic bromination of propene (CH₂=CH-CH₃) using N-bromosuccinimide (NBS) under radical initiation conditions selectively introduces bromine at the allylic position. This method leverages the stability of the allylic radical intermediate.
Mechanism:
- Initiation : Light or peroxides generate bromine radicals (Br- ) from NBS.
- Propagation :
- Abstraction of an allylic hydrogen from propene, forming an allylic radical.
- Reaction of the radical with Br₂ (generated in situ) to yield this compound.
- Termination : Radical recombination halts the chain reaction.
Reaction Conditions:
- Initiator: Benzoyl peroxide (0.1 mol%)
- Solvent: CCl₄ or dichloromethane
- Temperature: 40–60°C
- Yield: 50–65%
Advantages:
- High regioselectivity for the allylic position.
- Avoids formation of di-substituted byproducts.
Hydrobromination of Propyne
Controlled hydrobromination of propyne (HC≡C-CH₃) under radical conditions facilitates anti-Markovnikov addition, producing this compound. This method contrasts with ionic addition, which favors Markovnikov orientation.
Mechanism:
- Radical initiation : Peroxides generate HBr radicals.
- Anti-Markovnikov addition : H- adds to the terminal carbon of propyne, forming a propargyl radical.
- Bromine capture : The radical reacts with HBr, yielding this compound.
Reaction Conditions:
- HBr source: Gas or aqueous HBr
- Initiator: Di-tert-butyl peroxide
- Temperature: 70–90°C
- Yield: 55–70%
Limitations:
- Requires stringent control of stoichiometry to prevent over-bromination.
- Competing polymerization of propyne may occur at elevated temperatures.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Selectivity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Dehydrohalogenation | 60–75 | Moderate | High | Industrial |
| Allylic Bromination | 50–65 | High | Moderate | Laboratory |
| Hydrobromination | 55–70 | Moderate | Low | Pilot-scale |
Key Insights:
- Dehydrohalogenation is preferred for large-scale production due to its reliance on inexpensive reagents.
- Allylic bromination offers superior selectivity but involves costly NBS.
- Hydrobromination remains limited by side reactions but is valuable for academic studies.
Physicochemical Properties and Characterization
Data from experimental studies and supplier specifications highlight critical properties of this compound:
| Property | Value |
|---|---|
| Boiling Point | 47–49°C |
| Density (25°C) | 1.362 g/mL |
| Refractive Index | 1.459–1.461 |
| Flash Point | 4°C (closed cup) |
| Solubility in Water | Immiscible |
Characterization Techniques:
- Gas Chromatography (GC) : Purity assessment (≥99%).
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃): δ 5.70 (m, 1H, CH₂=), 5.25 (m, 2H, CH₂Br), 1.85 (d, 3H, CH₃).
Applications and Industrial Relevance
This compound’s utility spans multiple domains:
Chemical Reactions Analysis
Types of Reactions
2-Bromopropene undergoes a variety of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, resulting in the formation of propene.
Elimination Reactions: When treated with strong bases, this compound can undergo dehydrohalogenation to form propene.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.
Bases: Sodium hydroxide and potassium hydroxide are commonly used in elimination reactions.
Electrophiles: Bromine, chlorine, and hydrogen halides are typical electrophiles for addition reactions.
Major Products Formed
Propene: Formed through elimination and substitution reactions.
Dihalogenated Compounds: Formed through addition reactions with halogens.
Haloalkanes: Formed through addition reactions with hydrogen halides.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
2-Bromopropene serves as a crucial intermediate in the synthesis of various organic compounds. It is involved in reactions that produce bioactive natural products and pharmaceuticals. For instance, it has been used to synthesize 2-methyl-undec-1-en-3-ol through its reaction with nonanal using chromium(II) chloride as a reagent .
Synthesis of Bioactive Compounds
Research indicates that this compound is employed in the total synthesis of several bioactive natural products, including antibiotics and polyketides. It acts as a building block in multi-step synthetic pathways, contributing to the formation of complex molecular structures necessary for drug development .
Agricultural Applications
Fumigant
The compound is also recognized for its use as a fumigant in agricultural settings. Its ability to control pests and pathogens makes it valuable for protecting crops during storage and transport .
Chemical Manufacturing
Solvent Properties
In chemical manufacturing, this compound functions as an effective solvent for various reactions due to its unique solubility characteristics. It is immiscible with water, making it suitable for reactions that require non-aqueous conditions .
Refrigerant Use
Additionally, this compound has been utilized as a refrigerant within organic synthesis processes, contributing to the cooling requirements during exothermic reactions .
Toxicological Studies
Carcinogenicity Research
Recent studies have highlighted the carcinogenic potential of this compound. Research involving inhalation exposure in animal models has demonstrated significant tumor development in both male and female mice, indicating its potential health risks when handled improperly . This aspect emphasizes the importance of safety protocols when using this compound in laboratory and industrial settings.
- Synthesis of Antibiotics : A study detailed the use of this compound in synthesizing complex antibiotic structures through multi-step organic reactions, showcasing its versatility as a synthetic intermediate .
- Toxicological Assessment : In a significant toxicological study, male and female mice exposed to varying concentrations of this compound exhibited a dose-dependent increase in lung tumors, underscoring the need for careful handling and regulatory oversight regarding its use .
- Agricultural Efficacy : Field trials demonstrated that using this compound as a fumigant effectively reduced pest populations without adversely affecting crop yield, highlighting its practical application in sustainable agriculture practices .
Mechanism of Action
The reactivity of 2-bromopropene is primarily due to the presence of the bromine atom and the double bond. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom and a hydrogen atom are removed to form a double bond. In addition reactions, the double bond reacts with electrophiles to form new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Comparison with Similar Halopropenes
Structural and Electronic Properties
Internal Rotation Barriers
The V₃ internal rotation barrier of the methyl group in 2-halopropenes increases with halogen size from fluoro to bromo but slightly decreases for iodo derivatives. Microwave and infrared studies reveal:
| Compound | V₃ Barrier (cal/mol) | Measurement Method | Key Observations |
|---|---|---|---|
| 2-Fluoropropene | 670 ± 50 | Microwave (ground state) | Lower barrier due to F’s electronegativity |
| 2-Chloropropene | 810 ± 50 | Microwave (ground state) | Increased steric and electronic effects |
| 2-Bromopropene | 830 ± 50 | Microwave (ground state) | Similar to chloro; polarizability plays role |
| 2-Iodopropene | ~830 (within error) | Microwave (excited state) | Apparent decrease due to vibrational coupling |
Bond Stability and Reactivity
- Thermal Decomposition : this compound undergoes HBr elimination at 600–1400 K, forming propyne and allene via two pathways with high-pressure rate coefficients:
- Pathway 1: $ k1 = (6.2 \pm 1.2) \times 10^{14} \, \text{exp}[-(64.5 \pm 2 \, \text{kcal/mol})/RT] \, \text{s}^{-1} $
- Pathway 2: $ k2 = (1.1 \pm 0.1) \times 10^{14} \, \text{exp}[-(63.6 \pm 2 \, \text{kcal/mol})/RT] \, \text{s}^{-1} $ .
Comparable data for 2-chloro- or 2-iodopropene are lacking, but weaker C–Br bonds (vs. C–Cl) likely enhance bromopropene’s decomposition propensity.
Physical Properties
| Property | This compound | 2-Chloropropene (Hypothetical) | 2-Iodopropene (Hypothetical) |
|---|---|---|---|
| Boiling Point (°C) | 47–49 | ~30–35 (estimated) | ~60–65 (estimated) |
| Density (g/mL) | 1.362 | ~1.20 | ~1.80 |
| Vapor Pressure (20°C) | 5.05 psi | Higher (volatility trend) | Lower (heavier halogen) |
Bromine’s intermediate size and polarizability result in balanced volatility and stability, making this compound more manageable in synthesis than lighter (fluoro, chloro) or heavier (iodo) analogs .
Biological Activity
2-Bromopropene (C3H5Br) is an organic compound that has garnered attention due to its biological activity, particularly regarding its toxicological effects on reproductive health and cellular mechanisms. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its effects on apoptosis, reproductive toxicity, and neurotoxicity.
This compound is a halogenated alkene that can undergo various chemical reactions due to the presence of the bromine atom. Its biological activity is largely attributed to its ability to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The compound's mechanism of action involves:
- Induction of Apoptosis : Studies have shown that this compound induces apoptosis in various cell types, including embryonic stem cells and oocytes. This process is characterized by DNA fragmentation and changes in cell viability .
- Cellular Stress Response : Exposure to this compound has been linked to oxidative stress, which can trigger apoptotic pathways in cells .
Reproductive Toxicity
Numerous studies have highlighted the reproductive toxicity of this compound, particularly in animal models and occupational exposure scenarios:
- Animal Studies : In rats exposed to varying concentrations of this compound, significant reductions in sperm count and oocyte viability were observed. The compound was found to deplete spermatogenic cells in males and impair follicular development in females .
- Human Case Studies : Reports from electronic factories in Korea indicated incidences of oligospermia and amenorrhea among workers exposed to this compound, suggesting a direct correlation between exposure levels and reproductive health issues .
| Study Type | Findings |
|---|---|
| Animal Studies | Decreased sperm count, oocyte depletion |
| Human Case Studies | Oligospermia, amenorrhea in workers |
Neurotoxicity
The neurotoxic effects of this compound have also been documented:
- Neurological Symptoms : Workers exposed to the compound reported neurological symptoms such as sensory deficits and neuropathy. Animal studies corroborated these findings, showing that exposure led to alterations in nerve function and structure .
Case Studies
- Korean Electronic Factory Incident :
- Animal Model Research :
Research Findings Summary
The biological activity of this compound encompasses significant toxicological effects that warrant attention from both researchers and public health officials. Key findings include:
- Apoptosis Induction : The compound effectively induces apoptosis across various cell types.
- Reproductive Health Impact : Significant evidence links exposure to reproductive toxicity in both animal models and human case studies.
- Neurotoxic Effects : Occupational exposure has been associated with neurological deficits.
Q & A
Q. What are the key considerations for synthesizing 2-bromopropene with high purity in laboratory settings?
- Methodological Answer : Synthesis of this compound typically involves bromination of propene derivatives under controlled conditions. Key steps include:
- Using anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of the brominating agent (e.g., N-bromosuccinimide) .
- Maintaining low temperatures (0–5°C) to suppress side reactions like polymerization .
- Purification via fractional distillation (boiling point: 47–49°C) under inert gas (e.g., nitrogen) to prevent peroxide formation .
- Confirm purity (>98%) via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .
Q. How can researchers safely handle this compound given its flammability and toxicity?
- Methodological Answer : Safety protocols must address:
- Storage : Use sealed, nitrogen-purged containers at 2–8°C to minimize vapor pressure (5.05 psi at 20°C) and prevent peroxidation .
- Ventilation : Employ fume hoods with >100 ft/min face velocity to limit inhalation exposure (linked to CNS depression and respiratory irritation) .
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats .
- Emergency Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water due to immiscibility .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for two distinct doublets (δ ~4.6–5.0 ppm) corresponding to the vinylic protons, split due to coupling (J ≈ 10–12 Hz) .
- ¹³C NMR : Peaks at ~115 ppm (CH₂) and ~125 ppm (CBr) confirm the allylic bromide structure .
- IR Spectroscopy : A strong absorption band near 560 cm⁻¹ indicates C-Br stretching .
- Mass Spectrometry : Molecular ion peak at m/z 120/122 (Br isotopic pattern) and fragmentation peaks (e.g., m/z 41 for [C₃H₅]⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound as an alkylating agent?
- Methodological Answer : Discrepancies often arise from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while non-polar solvents (e.g., toluene) promote radical pathways .
- Catalyst Selection : Transition metals (e.g., Pd) may induce unintended cross-coupling; control experiments with/without catalysts are critical .
- Statistical Analysis : Use multivariate regression to isolate variables (e.g., temperature, stoichiometry) contributing to divergent yields .
- Reproducibility : Adhere to Beilstein Journal guidelines for detailed experimental reporting, including supplementary data on reaction conditions .
Q. What computational modeling approaches are suitable for predicting this compound’s reactivity in novel catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction trajectories (e.g., solvation effects in THF vs. hexane) .
- Transition State Analysis : Identify energy barriers for bromine displacement using software like Gaussian or ORCA .
- Validate models against experimental kinetic data (e.g., Arrhenius plots) to refine accuracy .
Q. How can researchers mitigate biases in environmental exposure assessments of this compound?
- Methodological Answer :
- Data Sources : Combine EPA risk evaluation models (e.g., TSCA Section 6) with real-time monitoring near industrial sites to validate air/water concentration estimates .
- Population-Specific Factors : Adjust for subpopulations (e.g., occupational workers) using activity pattern databases (e.g., EPA/ExpoBox) to refine exposure scenarios .
- Uncertainty Quantification : Apply Monte Carlo simulations to assess variability in inhalation rates and dermal absorption coefficients .
Q. What strategies are effective for analyzing diastereotopic protons in this compound derivatives using advanced NMR techniques?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolve overlapping signals by slowing molecular motion (e.g., at –40°C) .
- COSY and NOESY : Map coupling between vinylic protons and adjacent groups to confirm stereochemical assignments .
- Chiral Shift Reagents : Use europium complexes to split enantiomeric proton signals in asymmetric derivatives .
Methodological Guidelines
- Experimental Reproducibility : Document all synthesis steps, including solvent batch numbers and equipment calibration, per Beilstein Journal standards .
- Data Interpretation : Cross-reference spectral data with PubChem and ECHA databases to validate structural claims .
- Ethical Compliance : Align hazard communication with OSHA 29 CFR 1910.1200 and EPA risk evaluation frameworks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
